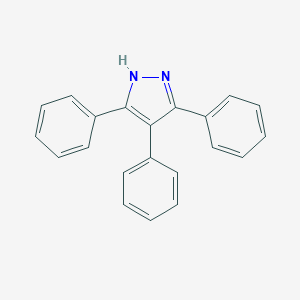

3,4,5-Triphenylpyrazole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenylethylmalonamide can be synthesized through the reaction of phenylacetic acid with ethylmalonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of phenylethylmalonamide involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using advanced chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenylethylmalonamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in primäre Amine umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise verwendet.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Phenylethylmalonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es wird auf seine Stoffwechselwege und Wechselwirkungen mit biologischen Systemen untersucht.

Medizin: Es wird hauptsächlich zur Behandlung von Epilepsie und essentiellem Tremor eingesetzt.

Industrie: Es wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt in der chemischen Synthese verwendet.

5. Wirkmechanismus

Phenylethylmalonamid übt seine Wirkungen aus, indem es mit spannungsgesteuerten Natriumkanälen interagiert und die hochfrequente, repetitive Entladung von Aktionspotenzialen hemmt. Dieser Mechanismus ähnelt dem seiner Stammverbindung, Primidon, und seinem anderen Metaboliten, Phenobarbital . Die Verbindung interagiert nicht direkt mit GABA-A-Rezeptoren oder Chloridkanälen, sondern verändert den transmembranen Natrium- und Kalziumkanaltransport, wodurch die Häufigkeit der Nervenentladung reduziert wird .

Ähnliche Verbindungen:

Phenobarbital: Ein weiterer aktiver Metabolit von Primidon mit antikonvulsiven Eigenschaften.

Primidon: Die Stammverbindung, von der Phenylethylmalonamid abgeleitet ist.

Phenylacetamid: Eine strukturell ähnliche Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit: Phenylethylmalonamid ist aufgrund seines spezifischen Stoffwechselwegs und seiner Rolle als Hauptmetabolit von Primidon einzigartig. Im Gegensatz zu Phenobarbital interagiert es nicht direkt mit GABA-A-Rezeptoren, was seinen Wirkmechanismus einzigartig macht .

Wirkmechanismus

Phenylethylmalonamide exerts its effects by interacting with voltage-gated sodium channels, inhibiting high-frequency repetitive firing of action potentials. This mechanism is similar to that of its parent compound, primidone, and its other metabolite, phenobarbital . The compound does not directly interact with GABA-A receptors or chloride channels but alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing .

Vergleich Mit ähnlichen Verbindungen

Phenobarbital: Another active metabolite of primidone with anticonvulsant properties.

Primidone: The parent compound from which phenylethylmalonamide is derived.

Phenylacetamide: A structurally similar compound with different pharmacological properties.

Uniqueness: Phenylethylmalonamide is unique due to its specific metabolic pathway and its role as a major metabolite of primidone. Unlike phenobarbital, it does not directly interact with GABA-A receptors, making its mechanism of action distinct .

Eigenschaften

IUPAC Name |

3,4,5-triphenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFYHLQTAPLJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297665 | |

| Record name | 3,4,5-Triphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-30-7 | |

| Record name | 3,4,5-Triphenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18076-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Triphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]-](/img/structure/B93936.png)

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)